molecular formula C9H10O4 B042506 2,6-Dimethoxybenzoic acid CAS No. 1466-76-8

2,6-Dimethoxybenzoic acid

Cat. No.: B042506
CAS No.: 1466-76-8
M. Wt: 182.17 g/mol
InChI Key: MBIZFBDREVRUHY-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its crystalline powder form, which is white to off-white in color .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzoic acid can be synthesized through a multi-step process:

    First Step: Using N,N-dimethylformamide (DMF) as a solvent, resorcinol, potassium carbonate, and carbon dioxide react under conditions of 1.3 MPa and 135-137°C for 16.5 hours to produce 2,6-dihydroxybenzoic acid.

    Second Step: The 2,6-dihydroxybenzoic acid is then reacted with dimethyl sulfate in an alkaline medium to form 2,6-dihydroxybenzoic acid methyl ester.

    Third Step: The methyl ester undergoes base-catalyzed hydrolysis and acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethoxybenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 2,6-Dimethoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns .

Properties

IUPAC Name

2,6-dimethoxybenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZFBDREVRUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4046999
Record name 2,6-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Solid
Record name 2,6-Dimethoxybenzoic acid
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CAS No.

1466-76-8
Record name 2,6-Dimethoxybenzoic acid
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Record name 2,6-Dimethoxybenzoic acid
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Record name 2,6-DIMETHOXYBENZOIC ACID
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Record name Benzoic acid, 2,6-dimethoxy-
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Record name 2,6-DIMETHOXYBENZOIC ACID
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Record name 2,6-Dimethoxybenzoic acid
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Melting Point

186 °C
Record name 2,6-Dimethoxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

A solution of 1,3-dimethoxybenzene (12.06 g.) and tetramethylethylenediamine (15 ml.) in triethylamine (20 ml.) was added to the potassium diethylamide reaction mixture and stirred for two hours. The entire mixture, a gray suspension, was poured into a 1-liter beaker containing crushed dry ice (456 g.) with the aid of 35 ml of added triethylamine and was allowed to warm to room temperature. The contents of the beaker were transferred into a 1-liter flask with the aid of some water. All volatile components were removed by a rotary evaporator. The solid remaining in the flask was partitioned between diethyl ether (30 ml.) and water, which was extracted with diethyl ether (four times, 30 ml.). The aqueous layer was acidified with concentrated hydrochloric acid to a pH of 1. The resultant precipitate was collected by filtration, water-washed and air dried to give 10.99 g. (69% yield) of 2,6-dimethoxybenzoic acid.
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
potassium diethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2,6-Dimethoxybenzoic acid is C9H10O4 and its molecular weight is 182.17 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize this compound. These include:

  • NMR Spectroscopy (1H and 13C): NMR studies help determine the number and type of protons and carbon atoms in the molecule, providing information about its structure and conformation. Studies have used selective decoupling techniques on 13C NMR spectra to confirm structural assignments. [, ]
  • FTIR Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. The presence of the carboxylic acid group, aromatic ring, and methoxy groups are readily identifiable. []
  • Mass Spectrometry (MS and MSn): MS provides information about the molecular weight and fragmentation pattern of the molecule. MSn experiments have been particularly useful in understanding the mechanism of palladium-mediated reactions involving this compound. [, ]

A: The molecule exhibits a non-planar structure due to the steric hindrance caused by the two methoxy groups at the ortho positions. This forces the carboxyl group to twist out of the plane of the benzene ring, as confirmed by X-ray crystallography. [, , , ]

A: Yes, this compound has been found to exist in at least three different polymorphic forms. [, , ] These polymorphs exhibit distinct crystal structures and, consequently, may display different physicochemical properties.

A: Additives can influence both the polymorphic outcome and morphology of this compound crystals. Studies have shown that additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) can favor the formation of specific polymorphs during crystallization from water. [, ] Molecular dynamics simulations suggest that additives such as urea, through their adsorption on specific crystal faces, can significantly impact the growth rate of crystals and potentially influence the resulting morphology and polymorphic form. []

A: this compound often serves as a model substrate in studies exploring palladium-catalyzed decarboxylative coupling reactions. These reactions offer valuable synthetic routes to various organic compounds. [, , ]

A: DFT calculations comparing the energy profiles of these reactions indicate that the free energy required for decarboxylation of this compound and benzoic acid is higher than the corresponding desulfitative process using sodium arylsulfinates. This suggests that desulfitative routes might offer advantages in terms of energy efficiency for synthesizing aryl ketones. []

A: DFT calculations have been extensively used to investigate the reaction mechanisms and energy profiles of reactions involving this compound, particularly in the context of palladium-catalyzed decarboxylative couplings and desulfitative synthesis of aryl ketones. [, ]

A: Yes, MD simulations have been employed to investigate the influence of crystallization additives on the morphology of this compound polymorphs. These simulations provide insights into the interaction of additives with different crystal faces, helping to rationalize their effect on crystal growth and morphology. []

A: While this specific document set doesn't provide extensive SAR data for this compound itself, research on related compounds like N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides highlights the impact of substitutions on biological activity. For instance, introducing a chlorine atom in the 5-position significantly increases the antidopamine activity of these compounds. [] Additionally, the S-enantiomer generally exhibits higher potency compared to the R-enantiomer. []

ANone: Several analytical techniques are employed for the characterization and quantification of this compound and related compounds:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), is widely used to analyze this compound in various matrices, including plant extracts and pharmaceutical formulations. This technique enables the separation and quantification of this compound from other components in the sample. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique employed to identify and quantify this compound, particularly in complex mixtures. This method involves separating the components of a sample based on their volatility and then identifying them based on their mass-to-charge ratios. [, ]

A: Studies on the herbicide isoxaben, which is metabolized to this compound in soil, provide some insights into its environmental fate. Research indicates that isoxaben is metabolized into non-toxic products in soil, including this compound, suggesting its potential for biodegradation in the environment. []

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